molecular formula C25H23N3O4S B2520270 ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-67-6

ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2520270
CAS No.: 851947-67-6
M. Wt: 461.54
InChI Key: OKHJKDQEFJPYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,4-d]pyridazine core, which is fused with various functional groups, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Amido Group: The amido group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-d]pyridazine Derivatives: Compounds with similar core structures but different functional groups.

    Phenylbutanamido Derivatives: Compounds with similar amido groups but different core structures.

Uniqueness

Ethyl 4-oxo-3-phenyl-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-oxo-3-phenyl-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-32-25(31)22-19-16-33-23(26-20(29)15-9-12-17-10-5-3-6-11-17)21(19)24(30)28(27-22)18-13-7-4-8-14-18/h3-8,10-11,13-14,16H,2,9,12,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHJKDQEFJPYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.